molecular formula C21H27N5O4S B3003820 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 898367-20-9

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B3003820
CAS No.: 898367-20-9
M. Wt: 445.54
InChI Key: MXZDHJLNGRWYBU-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a unique combination of thiazole, triazole, and piperazine rings

Mechanism of Action

Target of Action

The compound, Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate, is a complex molecule that likely interacts with multiple targets. These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It is known that thiazole and triazole derivatives can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the biological activities associated with thiazole and triazole derivatives , it is likely that the compound could have a range of effects, including antimicrobial, antiviral, anti-inflammatory, and possibly antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is subjected to nitration and subsequent reduction to introduce the hydroxy group at the 6-position.

    Construction of the Triazole Ring: The hydroxythiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring through cyclization.

    Attachment of the Methoxyphenyl Group: The triazole-thiazole intermediate is further reacted with 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.

    Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the thiazole ring can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions of thiazole and triazole rings with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate: shares similarities with other thiazole and triazole derivatives, such as:

Uniqueness

  • The unique combination of thiazole, triazole, and piperazine rings in this compound provides distinct chemical and biological properties that are not commonly found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-16-22-20-26(23-16)19(27)18(31-20)17(14-6-8-15(29-3)9-7-14)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDHJLNGRWYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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